5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one
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Description
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H10Cl2N2O5S2 and its molecular weight is 481.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.9408192 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound shares structural similarities with various thiazolidin-4-one derivatives, which have been extensively studied for their chemical synthesis and potential applications in medicinal chemistry. For instance, novel thioxothiazolidin-4-one derivatives have been synthesized to investigate their anticancer and antiangiogenic effects in vivo. These derivatives showed significant inhibition of tumor growth and angiogenesis in mouse models, suggesting potential therapeutic applications in cancer treatment (Chandrappa et al., 2010). Additionally, microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives has been explored for their potential as GSK-3 inhibitors, highlighting the versatility of thiazolidin-4-one compounds in drug discovery (Kamila & Biehl, 2012).
Pharmacological Potential
Thiazolidin-4-one derivatives, akin to the compound of interest, have demonstrated a broad spectrum of biological activities. Synthesis and evaluation of novel thiazolidinones containing the benzothiazole moiety have been performed, with some derivatives exhibiting anticancer activity on various cancer cell lines. This suggests the potential of such compounds in developing new anticancer therapies (Havrylyuk et al., 2010). Furthermore, thiazolidin-4-one derivatives have been studied for their antimicrobial activity, showcasing their potential in combating bacterial infections (Patel & Shaikh, 2010).
Methodological Innovations
Research into thiazolidin-4-one compounds has also contributed to methodological advancements in synthetic chemistry. For example, microwave-assisted rapid synthesis techniques have been developed for the efficient production of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidin-4-one derivatives. This approach has demonstrated advantages in terms of reaction speed and product yield, indicating its utility in streamlining the synthesis of complex molecules (Mistry & Desai, 2006).
Properties
IUPAC Name |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O5S2/c20-11-4-15-13(25-7-27-15)1-9(11)3-17-18(24)23(19(29)30-17)22-6-10-2-14-16(5-12(10)21)28-8-26-14/h1-6H,7-8H2/b17-3-,22-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYXSANMBNHZOO-VRJGVJMVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=S)S3)N=CC4=CC5=C(C=C4Cl)OCO5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=S)S3)/N=C/C4=CC5=C(C=C4Cl)OCO5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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